molecular formula C23H18N2O2 B5105015 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

Cat. No. B5105015
M. Wt: 354.4 g/mol
InChI Key: ACBDYSAHXYCNCZ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide, also known as MBPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising effects on various cellular processes.

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide involves its ability to inhibit CK2 activity. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. It has been found to be overexpressed in many types of cancer, making it a promising target for cancer therapy. Inhibition of CK2 by N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to induce apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and -7, which are involved in the cleavage of various proteins that promote cell survival. Additionally, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to inhibit the replication of the hepatitis C virus by disrupting the interaction between the viral protein NS5B and its RNA template.

Advantages and Limitations for Lab Experiments

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it a promising candidate for in vitro studies. Additionally, its specificity for CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes. However, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has some limitations as well. Its potency can vary depending on the cell type and experimental conditions, making it difficult to compare results across different studies. Additionally, its off-target effects are not well understood, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery to cancer cells. Additionally, the off-target effects of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide need to be further explored to determine its potential side effects. Another area of interest is the study of CK2 in various cellular processes. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can be used as a tool to study the role of CK2 in these processes, which can lead to a better understanding of its function in normal and diseased cells.

Synthesis Methods

The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide involves a multistep process that begins with the reaction of 5-methyl-2-aminobenzoxazole with 4-bromoaniline. The resulting intermediate is then reacted with 3-phenylacryloyl chloride to yield N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. This process has been optimized to yield high purity N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide with good yields.

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have potential applications in various scientific research fields. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been found to inhibit the replication of the hepatitis C virus, making it a potential treatment for hepatitis C infection.

properties

IUPAC Name

(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBDYSAHXYCNCZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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